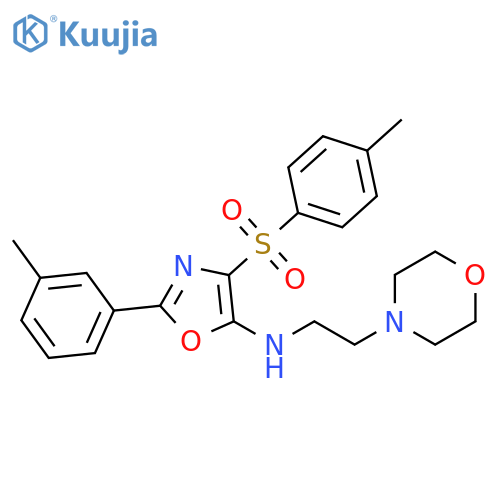

Cas no 862740-05-4 (4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine 化学的及び物理的性質

名前と識別子

-

- F3309-1574

- AKOS002744439

- N-(2-morpholinoethyl)-2-(m-tolyl)-4-tosyloxazol-5-amine

- 862740-05-4

- 2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine

- 4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE

- N-[2-(3-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]-4-morpholineethanamine

- 4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine

-

- インチ: 1S/C23H27N3O4S/c1-17-6-8-20(9-7-17)31(27,28)23-22(24-10-11-26-12-14-29-15-13-26)30-21(25-23)19-5-3-4-18(2)16-19/h3-9,16,24H,10-15H2,1-2H3

- InChIKey: MKCSVBPNPFZJSU-UHFFFAOYSA-N

- ほほえんだ: N1(CCNC2OC(C3=CC=CC(C)=C3)=NC=2S(C2=CC=C(C)C=C2)(=O)=O)CCOCC1

計算された属性

- せいみつぶんしりょう: 441.17222752g/mol

- どういたいしつりょう: 441.17222752g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 7

- 複雑さ: 656

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 93Ų

じっけんとくせい

- 密度みつど: 1.253±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 672.3±65.0 °C(Predicted)

- 酸性度係数(pKa): 6.62±0.10(Predicted)

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3309-1574-5mg |

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine |

862740-05-4 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3309-1574-20mg |

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine |

862740-05-4 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3309-1574-30mg |

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine |

862740-05-4 | 90%+ | 30mg |

$119.0 | 2023-04-26 | |

| Life Chemicals | F3309-1574-10μmol |

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine |

862740-05-4 | 90%+ | 10μl |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3309-1574-5μmol |

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine |

862740-05-4 | 90%+ | 5μl |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3309-1574-4mg |

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine |

862740-05-4 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3309-1574-50mg |

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine |

862740-05-4 | 90%+ | 50mg |

$160.0 | 2023-04-26 | |

| Life Chemicals | F3309-1574-1mg |

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine |

862740-05-4 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3309-1574-3mg |

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine |

862740-05-4 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3309-1574-15mg |

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine |

862740-05-4 | 90%+ | 15mg |

$89.0 | 2023-04-26 |

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine 関連文献

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amineに関する追加情報

4-(4-Methylbenzenesulfonyl)-2-(3-Methylphenyl)-N-2-(Morpholin-4-Yl)Ethyl-1,3-Oxazol-5-Amine: A Comprehensive Overview

The compound with CAS No. 862740-05-4, known as 4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a sulfonyl group, a phenyl ring, and a morpholine moiety, all of which contribute to its potential biological activity and therapeutic applications.

The sulfonyl group in the molecule is derived from 4-methylbenzenesulfonic acid, which is a common substituent in drug design due to its ability to enhance solubility and stability. The phenyl ring at the 3-methyl position introduces additional aromaticity and hydrophobicity, which can influence the molecule's interactions with biological targets. The morpholine moiety, a six-membered ring containing oxygen and nitrogen atoms, is known for its ability to form hydrogen bonds and act as a bioisostere in drug design.

Recent studies have highlighted the potential of this compound as a modulator of cellular signaling pathways. Specifically, it has been shown to interact with key enzymes involved in inflammation and oxidative stress, making it a promising candidate for the treatment of conditions such as arthritis and neurodegenerative diseases. The oxazole ring at the core of the molecule plays a critical role in these interactions, as it provides a rigid structure that facilitates precise binding to target proteins.

In terms of synthesis, this compound is typically prepared through a multi-step process involving Suzuki coupling, Buchwald-Hartwig amination, and other advanced organic reactions. These methods allow for the precise construction of the molecule's complex architecture while maintaining high yields and purity. The use of catalytic asymmetric synthesis has also been explored to enhance the enantioselectivity of certain steps, which is crucial for optimizing pharmacokinetic properties.

From an analytical standpoint, this compound has been extensively characterized using techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. These analyses have provided detailed insights into its molecular structure, stereochemistry, and physical properties. For instance, HRMS has confirmed the molecular formula as C26H31N3O3S, while NMR data has revealed key information about its electronic environment and intermolecular interactions.

The pharmacokinetic profile of this compound has also been evaluated in preclinical models, with particular emphasis on its absorption, distribution, metabolism, and excretion (ADME) properties. Initial studies suggest that it exhibits favorable bioavailability and metabolic stability, which are essential for its potential use as an orally administered drug. However, further research is needed to fully understand its long-term safety profile and potential for drug-drug interactions.

In terms of therapeutic applications, this compound has shown particular promise in the field of oncology due to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. For example, it has been demonstrated to inhibit the activity of cyclooxygenase (COX) enzymes, which are overexpressed in many types of cancer cells. Additionally, its ability to modulate oxidative stress pathways makes it a potential candidate for combination therapies aimed at enhancing chemotherapy efficacy while minimizing toxicity.

Looking ahead, ongoing research is focused on optimizing the compound's pharmacodynamic properties through targeted chemical modifications. This includes efforts to enhance its selectivity for specific biological targets while reducing off-target effects that could lead to adverse reactions. Collaborative efforts between academic institutions and pharmaceutical companies are also underway to explore its potential for clinical development.

In conclusion, 4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-Yl)Ethyl-1,3-Oxazol-5-Amine represents a significant advancement in medicinal chemistry due to its unique structure and promising biological activity. As research continues to uncover its full potential, this compound holds great promise for addressing unmet medical needs in areas such as oncology and inflammation.

862740-05-4 (4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine) 関連製品

- 921797-92-4(3,4,5-triethoxy-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)

- 2172536-89-7(2-(2-hydroxybutyl)oxane-2-carbaldehyde)

- 1394042-17-1(3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride)

- 1160263-53-5(8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride)

- 1214375-61-7(2-(5-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile)

- 914802-11-2(4-[(benzyloxy)methyl]-6-chloropyrimidine)

- 14068-54-3(5-Butyl-1,3,4-thiadiazol-2-amine)

- 2228432-89-9(3-(3,5-dichloropyridin-4-yl)-2,2-difluoropropanoic acid)

- 1006777-87-2(4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide)

- 2229405-59-6(1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine)